molecular formula C8H16N4 B8023358 1-ethyl-N3-propyl-1H-pyrazole-3,4-diamine

1-ethyl-N3-propyl-1H-pyrazole-3,4-diamine

Cat. No.: B8023358
M. Wt: 168.24 g/mol
InChI Key: IMEHVSOZUHYNHD-UHFFFAOYSA-N
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Description

1-Ethyl-N3-propyl-1H-pyrazole-3,4-diamine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-ethyl-N3-propyl-1H-pyrazole-3,4-diamine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of ethylhydrazine with a suitable diketone under acidic or basic conditions to form the pyrazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

1-Ethyl-N3-propyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-ethyl-N3-propyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Ethyl-N3-propyl-1H-pyrazole-3,4-diamine can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has different substituents, leading to distinct chemical and biological properties.

    3-Amino-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with unique reactivity and applications.

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: Known for its use in medicinal chemistry as a potential drug candidate

Properties

IUPAC Name

1-ethyl-3-N-propylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-3-5-10-8-7(9)6-12(4-2)11-8/h6H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEHVSOZUHYNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN(C=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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